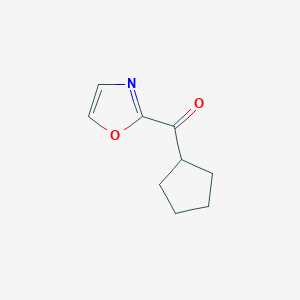

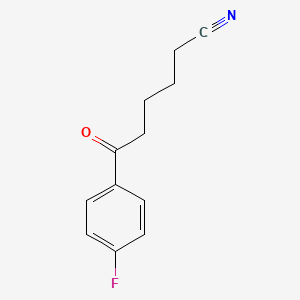

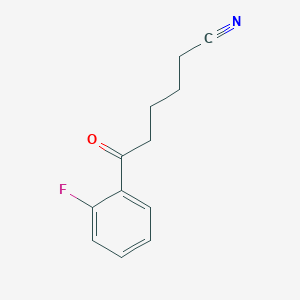

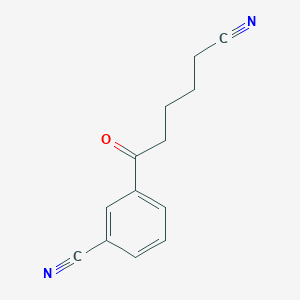

![molecular formula C8H12N2O B1324282 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol CAS No. 1086376-71-7](/img/structure/B1324282.png)

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol, related compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have been synthesized through condensation with aromatic aldehydes in ethanol at reflux .科学的研究の応用

Photophysical Properties

A study by Marchesi et al. (2019) explored the synthesis of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols. These compounds exhibited intense fluorescence under UV light and showed a large Stokes shift and high quantum yields. They also demonstrated that the emission properties could be tuned based on electronic features of the substituents (Marchesi et al., 2019).

Synthesis and Stability

Dinsmore et al. (2000) described the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system through intramolecular cyclization. This method was used to produce farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).

Enantioselective Hydrogenation

Schlepphorst et al. (2018) achieved the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines using a ruthenium/N-heterocyclic carbene catalyst. The method provided good yields, high enantiomeric ratios, and was applicable to the synthesis of bioactive molecules (Schlepphorst et al., 2018).

Tandem Reactions for Bicyclic Imidazoles

Bäuerlein et al. (2009) reported the formation of 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via a tandem hydroformylation-cyclization sequence. This provided a novel one-pot catalytic synthesis of bicyclic imidazole derivatives (Bäuerlein et al., 2009).

Domino Reaction for Tetrahydroimidazo[1,2-a]pyridine Derivatives

Hosseini et al. (2018) developed a five-component domino reaction to synthesize a new class of tetrahydroimidazo[1,2-a]pyridine derivatives. This efficient cascade approach emphasized its versatility and tolerance for a wide range of functional groups (Hosseini et al., 2018).

Synthesis and Insecticidal Activity

Zhang et al. (2010) synthesized tetrahydroimidazo[1,2-a]pyridine derivatives and evaluated their insecticidal activities against pea aphids. The study highlighted the impact of substituents on the compounds' activities (Zhang et al., 2010).

将来の方向性

Given the limited information available on 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol, future research could focus on its synthesis, characterization, and potential applications. This could include exploring its potential biological activities, given that related compounds have shown antimicrobial activity .

特性

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5,11H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZVOVYOGGNSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC=C2CO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。